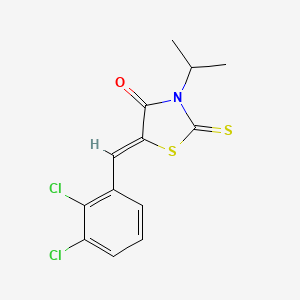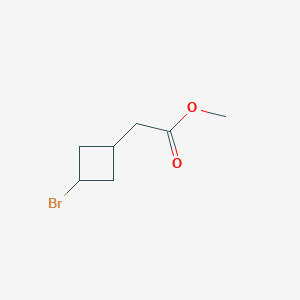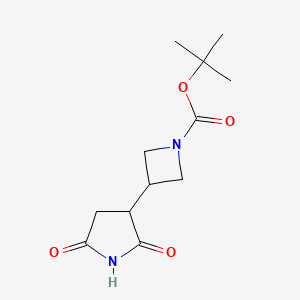
4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a derivative of benzamide with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzamide derivatives with similar structures and functionalities, which can provide insights into the possible properties and activities of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of the oxadiazole ring, which is a common feature in these compounds. For instance, the synthesis of substituted benzamides from 3-(4-carboxy)phenylsydnone involves a one-pot ring conversion reaction to form 1,3,4-oxadiazolin-2-one . Similarly, the synthesis of N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides is achieved through the reduction of corresponding substituted N-(benzoylimino) pyridinium ylides . These methods suggest that the synthesis of the compound would likely involve similar ring formation and functional group transformations.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. This ring is known to confer biological activity to the molecules . The presence of substituents such as the methylsulfonyl group and triethoxyphenyl group in the compound of interest could influence its binding affinity and specificity to biological targets.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions due to their functional groups. The presence of the oxadiazole ring and amide linkage allows for interactions with biological macromolecules, potentially leading to antiarrhythmic , antimicrobial , anti-inflammatory, and anti-cancer activities . The specific reactivity of the compound would depend on its precise structure and the nature of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of the oxadiazole ring can affect the compound's solubility, stability, and ability to cross biological membranes. The substituents attached to the benzamide core, such as the methylsulfonyl and triethoxyphenyl groups, would further modulate these properties. For example, the triethoxyphenyl group could increase the lipophilicity of the compound, potentially enhancing its oral bioavailability .
Relevant Case Studies
The provided papers include case studies of benzamide derivatives with significant biological activities. For instance, a compound with a 2-aminobenzimidazole group exhibited potent Class III antiarrhythmic activity and was effective in terminating ventricular fibrillation in anesthetized dogs . Another study identified a benzamide derivative with promising antitubercular activity against Mycobacterium tuberculosis, which did not show toxicity against a normal cell line, indicating potential for drug development .
Aplicaciones Científicas De Investigación
Crystal Structure and Biological Studies
The study of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, including those with similar functional groups, provides insights into their structural characterization and biological properties. These compounds exhibit intermolecular hydrogen bonding and significant contributions to Hirshfeld surfaces. Biological activities, such as antioxidant and antibacterial effects against Staphylococcus aureus, have been identified, highlighting potential medical applications (Subbulakshmi N. Karanth et al., 2019).
Anticancer Evaluation
A series of benzamides, closely related in structure to 4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, were synthesized and evaluated for their anticancer activities. These compounds showed promising results against various cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives exhibiting higher activity than the reference drug etoposide (B. Ravinaik et al., 2021).
Antiarrhythmic and Electrophysiological Activity
Compounds containing the (methylsulfonyl)amino benzamide group have demonstrated potent Class III antiarrhythmic activity without affecting conduction. This suggests their potential in treating arrhythmias by prolonging the action potential duration through specific blockade of potassium currents (J. Ellingboe et al., 1992).
Antimicrobial and Antitubercular Agents
Novel sulfonyl derivatives, including structures similar to this compound, have been synthesized and characterized, showing moderate to significant antibacterial and antifungal activities. These compounds demonstrated excellent antitubercular properties, indicating their potential as therapeutic agents against tuberculosis (G. V. Suresh Kumar et al., 2013).
Synthesis and Application in Chromatography
A novel derivatizing agent for carbonyl compounds in high-performance liquid chromatography was developed, showcasing the utility of benzoxadiazole derivatives in analytical chemistry. This agent enhances the detection of aldehydes in complex mixtures, such as automobile exhaust, through fluorescence tagging, indicating the potential of similar compounds in analytical applications (N. Jachmann & U. Karst, 2001).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds with a 3,4,5-trimethoxyphenyl structure have been found to interact with tubulin , which is a key protein in the formation of microtubules in cells.
Mode of Action
Based on the information about similar compounds, it can be inferred that the compound might interact with its target protein, potentially altering its function or structure . This interaction could lead to changes in cellular processes, such as cell division or signal transduction.
Biochemical Pathways
The compound may affect the microtubule dynamics, a crucial process in cell division . By interacting with tubulin, the compound could potentially destabilize microtubules, disrupting the normal function of cells . This could lead to downstream effects such as cell cycle arrest or apoptosis, especially in rapidly dividing cells like cancer cells .
Result of Action
The result of the compound’s action could potentially be the disruption of normal cell functions, leading to cell cycle arrest or apoptosis . This could have significant effects at the molecular and cellular levels, potentially making the compound useful in applications such as cancer treatment .
Propiedades
IUPAC Name |
4-methylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S/c1-5-29-17-12-15(13-18(30-6-2)19(17)31-7-3)21-24-25-22(32-21)23-20(26)14-8-10-16(11-9-14)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXVTJXSXDPUHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B2507453.png)
![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2507454.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one](/img/structure/B2507456.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2507457.png)
![3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)
![N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2507465.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2507466.png)
![2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2507468.png)

![4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2507473.png)